5,11-Diphenyl-8H-cyclohepta[b]naphthalene
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Overview
Description
5,11-Diphenyl-8H-cyclohepta[b]naphthalene is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings
Preparation Methods
The synthesis of 5,11-Diphenyl-8H-cyclohepta[b]naphthalene typically involves multiple steps, starting with the formation of the cyclohepta[b]naphthalene core. One method involves the cyclization of methyl 3-(1-naphthoyl)propionate to form 2,3-dihydrocyclohepta[de]naphthalene-1,4-dione, which can then be further modified to introduce the diphenyl groups . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
5,11-Diphenyl-8H-cyclohepta[b]naphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to their corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,11-Diphenyl-8H-cyclohepta[b]naphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism by which 5,11-Diphenyl-8H-cyclohepta[b]naphthalene exerts its effects is primarily through its interactions with other molecules. Its aromatic rings can participate in π-π interactions, and its quinone derivatives can act as electron acceptors in redox reactions . These properties make it useful in various chemical and biological processes.
Comparison with Similar Compounds
Similar compounds to 5,11-Diphenyl-8H-cyclohepta[b]naphthalene include:
8H-Cyclohepta[b]naphthalene-5,8,11-trione: This compound has similar structural features but different functional groups, leading to different chemical properties.
7H-Benzocycloheptene-1,4,7-trione: Another structurally related compound with distinct reactivity due to its different ring system.
The uniqueness of this compound lies in its specific arrangement of aromatic rings and diphenyl groups, which confer unique chemical and physical properties.
Properties
CAS No. |
95895-30-0 |
---|---|
Molecular Formula |
C27H20 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5,11-diphenyl-8H-cyclohepta[b]naphthalene |
InChI |
InChI=1S/C27H20/c1-4-12-20(13-5-1)26-22-16-8-3-9-17-23(22)27(21-14-6-2-7-15-21)25-19-11-10-18-24(25)26/h1-2,4-19H,3H2 |
InChI Key |
LCZZDOSFLXFSJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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